molecular formula C15H11ClO5 B6409574 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261914-37-7

3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6409574
CAS RN: 1261914-37-7
M. Wt: 306.70 g/mol
InChI Key: VWNHOHUOBJIVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid (3C4C-5MBA) is a synthetic benzoic acid with a wide range of applications in scientific research. This compound is of particular interest due to its ability to act as a chelating agent, which makes it useful for the study of metal ions, enzymes, and other proteins. 3C4C-5MBA is also used in the synthesis of various other compounds, including drugs, dyes, and other organic compounds.

Scientific Research Applications

3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a chelating agent to study metal ions, enzymes, and other proteins, as well as to synthesize various other compounds, including drugs, dyes, and other organic compounds. It is also used as an antioxidant, a preservative, and a stabilizing agent in various biochemical and physiological studies. 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% is also used in the synthesis of other compounds, such as 4-chlorobenzaldehyde and 3-methoxybenzoic acid.

Mechanism of Action

3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% acts as a chelating agent by forming a coordination complex with metal ions. This complex is formed by the reaction of the carboxyl group of 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% with the metal ion, which results in the formation of a stable bond. This complex can then be used to study the properties of the metal ion, as well as to synthesize other compounds.
Biochemical and Physiological Effects
3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% has a wide range of biochemical and physiological effects. It acts as an antioxidant, a preservative, and a stabilizing agent in various biochemical and physiological studies. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% in lab experiments include its availability, low cost, and ease of synthesis. It is also stable and has a wide range of applications in scientific research. The main limitation of using 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% in lab experiments is its limited solubility in aqueous solutions.

Future Directions

The future directions of 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further studies are needed to explore its potential as a chelating agent for other metal ions and proteins. Further research is also needed to explore its potential as a preservative, a stabilizing agent, and an antioxidant. Finally, further studies are needed to explore its potential as a drug delivery system.

Synthesis Methods

3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with 3-methoxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. This reaction yields 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% as the major product, along with other minor products. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with other carboxylic acids, such as acetic acid and propionic acid, and the reaction of 4-chlorobenzaldehyde with other methoxybenzoic acids, such as 4-methoxybenzoic acid and 5-methoxybenzoic acid.

properties

IUPAC Name

5-(3-carboxy-5-methoxyphenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO5/c1-21-11-5-9(4-10(6-11)14(17)18)8-2-3-13(16)12(7-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNHOHUOBJIVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691717
Record name 4-Chloro-5'-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid

CAS RN

1261914-37-7
Record name 4-Chloro-5'-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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